Methyl 3-(4-allylphenyl)propanoate
Overview
Description
Methyl 3-(4-allylphenyl)propanoate is a chemical compound with the molecular formula C13H16O2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Methyl 3-(4-allylphenyl)propanoate can be synthesized via two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis
The molecular structure of Methyl 3-(4-allylphenyl)propanoate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in various chemical databases .Chemical Reactions Analysis
Esters, such as Methyl 3-(4-allylphenyl)propanoate, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation. In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Scientific Research Applications
Catalysis and Chemical Reactions
Methyl 3-(4-allylphenyl)propanoate's involvement in various catalytic and chemical reactions has been a subject of study. For instance, its production through transition metal-catalyzed reactions involving CO and ethene is notable. The selectivity of such reactions can be varied by altering factors like the electron-donating power of the ligand or the nature of added acid co-catalysts (Robertson & Cole-Hamilton, 2002).
Pharmaceutical and Medicinal Chemistry
Methyl 3-(4-allylphenyl)propanoate derivatives have been synthesized and analyzed for potential medicinal applications. For example, studies on the binding interactions of certain derivatives with DNA have been conducted, indicating their potential relevance in therapeutic contexts (Arshad, Zafran, Ashraf, & Perveen, 2017). Additionally, the synthesis and biological evaluation of derivatives like Danshensu for anti-myocardial ischemia drug development have been explored (Dong, Wang, & Zhu, 2009).
Biofuels and Energy Research
Research into the combustion and pyrolysis of methyl propanoate, a compound related to Methyl 3-(4-allylphenyl)propanoate, has implications for biofuel development. Studies focus on understanding the chemical kinetics of such esters in high-temperature conditions, which is crucial for advancing renewable biofuels (Farooq, Davidson, Hanson, & Westbrook, 2014).
Organic Synthesis and Material Science
The role of Methyl 3-(4-allylphenyl)propanoate in organic synthesis, particularly in the creation of new compounds and materials, has been a focus area. For instance, its use in the synthesis of novel phenolic compounds with potential anti-inflammatory activities has been studied (Ren et al., 2021).
Food Science and Antioxidant Research
In food science, derivatives of Methyl 3-(4-allylphenyl)propanoate have been evaluated for their hypocholesterolemic and antioxidant properties. Such studies contribute to understanding the health benefits and potential food applications of these compounds (Lee et al., 2007).
properties
IUPAC Name |
methyl 3-(4-prop-2-enylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)9-10-13(14)15-2/h3,5-8H,1,4,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZDIXUVZULRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-allylphenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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